molecular formula C22H19FN2O3S B2801628 2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896685-13-5

2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2801628
CAS No.: 896685-13-5
M. Wt: 410.46
InChI Key: ANEIKAWHZJEOIZ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.

    Introduction of Substituents: The 2,5-dimethylphenyl and 4-fluorobenzyl groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.

    Oxidation: The final step may involve oxidation to introduce the 1,1-dioxide functionality, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the dioxide to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiadiazine derivatives are studied for their potential as catalysts in organic reactions.

    Material Science: These compounds may be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Some benzothiadiazine derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: These compounds may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Therapeutic Agents: Due to their biological activity, these compounds are investigated for their potential as therapeutic agents in treating various diseases.

Industry

    Agriculture: Some derivatives may be used as agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A well-known benzothiadiazine derivative used as a diuretic.

    Hydrochlorothiazide: Another diuretic with a similar structure but different substituents.

Uniqueness

2-(2,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzothiadiazine derivatives.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)20(13-15)25-22(26)24(14-17-9-11-18(23)12-10-17)19-5-3-4-6-21(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIKAWHZJEOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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